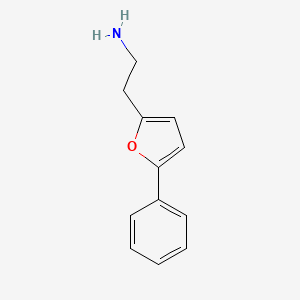2-Furanethanamine, 5-phenyl-
CAS No.:
Cat. No.: VC14376369
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-(5-phenylfuran-2-yl)ethanamine |
| Standard InChI | InChI=1S/C12H13NO/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
| Standard InChI Key | ULAFOEDWEQDIDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)CCN |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is 5-phenyl-2-furanethanamine, with the following structural features:
-
Molecular Formula:
-
Molecular Weight: 187.24 g/mol
-
CAS Registry Numbers:
The furan ring’s 5-position is substituted with a phenyl group, while the 2-position features an ethylamine chain. X-ray crystallography of related furan derivatives reveals planar furan rings with dihedral angles of 48–82° between aromatic systems, influencing intermolecular interactions .
Key Spectral Data:
-
IR: Strong absorption bands at 3300 cm (N–H stretch) and 1600 cm (C=C furan) .
-
H NMR: Signals at δ 7.6–7.4 ppm (phenyl protons), δ 6.5–6.3 ppm (furan protons), and δ 3.0–2.8 ppm (ethylamine CH) .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 5-phenyl-2-furanethanamine can be inferred from analogous methodologies:
-
Palladium-Catalyzed Coupling:
-
Direct Amination:
Example Protocol:
-
Step 2: Reduction to 5-phenyl-2-furanmethanol using NaBH (Yield: 58%) .
-
Step 3: Conversion to amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .
Structural Derivatives
-
Tetrahydro-5-phenyl-2-furanethanamine: Hydrogenated furan ring (CAS 860115-15-7), potentially enhancing metabolic stability .
-
N-Acylated Derivatives: Improved blood-brain barrier penetration in endocannabinoid studies .
Pharmacological and Toxicological Data
Bioactivity
-
Endocannabinoid Uptake Inhibition: Analogous compounds (e.g., UCM707) exhibit IC values of 0.8–24 μM for anandamide uptake, with minimal FAAH inhibition (IC >30 μM) .
-
MDR Reversal: 5-Phenylfuran derivatives show potent P-glycoprotein inhibition (EC <1 μM), reversing doxorubicin resistance in MCF-7/ADR cells .
Acute Toxicity
-
LD: A structurally related compound, 5-phenyl-2-furanethylamine hydrochloride, has an intraperitoneal LD of 180 mg/kg in mice, causing convulsions and respiratory stimulation .
Applications in Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume